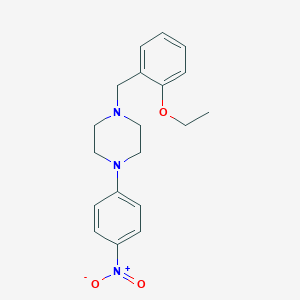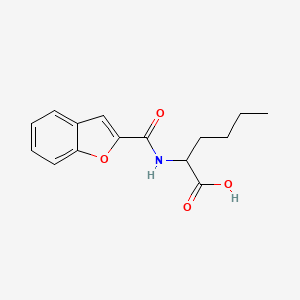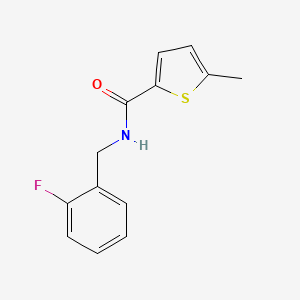![molecular formula C21H18BrFN2O3S B5180500 N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines. BMS-986165 has shown potential as a therapeutic agent for a range of autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines. TYK2 plays a key role in the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide can reduce the production of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to reduce cytokine production and inflammation in a range of autoimmune disease models. Clinical trials have also demonstrated the efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in reducing symptoms of psoriasis and psoriatic arthritis.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several advantages as a tool for lab experiments. It is a small molecule inhibitor of TYK2, which makes it easier to work with than larger protein inhibitors. It has also been shown to be effective in reducing inflammation in a range of autoimmune disease models, making it a useful tool for studying the mechanisms of these diseases. However, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide also has some limitations, including its specificity for TYK2 and its potential for off-target effects.
Future Directions
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more specific inhibitors of TYK2, which could reduce the risk of off-target effects. Another area of research is the identification of biomarkers that could be used to predict response to treatment with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. Additionally, further clinical trials are needed to evaluate the safety and efficacy of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in a range of autoimmune diseases.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves a series of chemical reactions, starting with the reaction of 4-bromo-2-fluoroaniline with 4-methyl-3-nitrobenzoic acid to form an intermediate compound. This compound is then reacted with 2-methylbenzenesulfonyl chloride to form the final product, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been the subject of extensive scientific research, with a focus on its potential as a therapeutic agent for autoimmune diseases. In preclinical studies, N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of TYK2, leading to a reduction in cytokine signaling and inflammation. Clinical trials have also shown promising results, with N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide demonstrating efficacy in the treatment of psoriasis and psoriatic arthritis.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-13-5-3-4-6-18(13)25-29(27,28)20-11-15(8-7-14(20)2)21(26)24-19-10-9-16(22)12-17(19)23/h3-12,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSYQHZXPMJSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[3-(benzyloxy)benzoyl]amino}isophthalate](/img/structure/B5180426.png)


![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)

![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5180476.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)

![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)